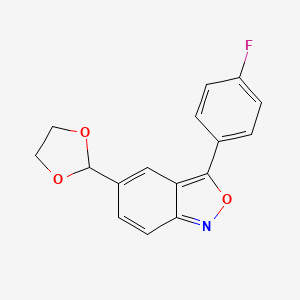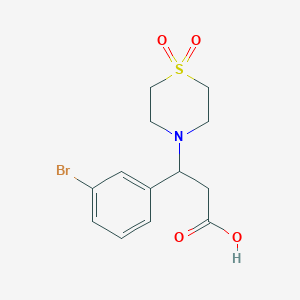
3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol
Overview
Description
The compound “3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol” is a complex organic molecule. It contains a benzhydryl group and a piperazino group, which are common in many pharmaceutical compounds . The trifluoro-2-propanol part suggests the presence of a trifluoromethyl group attached to a secondary alcohol .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzhydryl and piperazino groups would likely contribute to the overall size and shape of the molecule, while the trifluoro-2-propanol group could introduce elements of polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the benzhydryl group, and the trifluoro-2-propanol moiety. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoro-2-propanol group could potentially make the compound more polar, while the benzhydryl and piperazino groups could contribute to its overall size and shape .Scientific Research Applications
Antibacterial Activity
The compound 3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol has shown potential in the synthesis of new antibacterial agents. For example, a study by Kumar et al. (2005) synthesized 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles using a similar trifluoromethyl compound. These compounds demonstrated comparable antibacterial activity to commercial antibiotics against various Gram-positive and Gram-negative bacteria (Kumar et al., 2005).
Chemical Properties and Synthesis
A study by Jones et al. (1996) investigated the synthesis of a series of trifluoromethylazoles, which includes compounds related to 3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol. This research provided insights into the pKa values of acidic and basic trifluoromethyl heterocycles, which is significant for understanding the chemical behavior of these compounds (Jones et al., 1996).
Optically Active Compounds
The preparation of optically active compounds utilizing 3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol or its derivatives has been researched. For instance, Katagiri et al. (1997) successfully conducted an intramolecular nucleophilic substitution of the hydroxyl group in (S)-1-(alkylamino)-3,3,3-trifluoro-2-propanol to produce optically pure compounds. This process highlights the potential of 3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol in the synthesis of chiral molecules (Katagiri et al., 1997).
Polymerization and Complexation Studies
In polymer science, the trifluoromethyl group plays a significant role. Souverain et al. (1980) explored the complexation of some trifluoromethanesulphonates by their conjugate acid, which is closely related to the trifluoromethyl group in 3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol. Their findings contribute to understanding the interactions and polymerization processes of such compounds (Souverain et al., 1980).
Catalysis and Oxidation Reactions
The compound and its related chemicals have been studied for their role in catalysis and oxidation reactions. Research by Norcross et al. (1997) on the oxidation of secondary alcohols, including 1,1,1-trifluoro-2-propanol, by potassium tetraoxoferrate(VI) adds to the understanding of the oxidation process of these types of compounds (Norcross et al., 1997).
Mechanism of Action
Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. Many compounds containing piperazine rings exhibit biological activity, so it’s possible that this compound could also have some pharmacological effects .
Safety and Hazards
properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c21-20(22,23)18(26)15-24-11-13-25(14-12-24)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19,26H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBIMRNLHDSSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194380 | |
| Record name | 4-(Diphenylmethyl)-α-(trifluoromethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol | |
CAS RN |
453557-81-8 | |
| Record name | 4-(Diphenylmethyl)-α-(trifluoromethyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diphenylmethyl)-α-(trifluoromethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone](/img/structure/B3037088.png)

![3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037090.png)
![5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3037097.png)
![3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037100.png)
![4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate](/img/structure/B3037101.png)
![3-Chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037102.png)
![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)
![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037104.png)
![3-[(Cyanomethyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037105.png)
![2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3037106.png)
![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)